3-(Chlorosulfonyl)-2,4,6-trifluorobenzoic acid
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Overview
Description
3-(Chlorosulfonyl)-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, sulfonyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,4,6-trifluorobenzoic acid typically involves the chlorosulfonation of 2,4,6-trifluorobenzoic acid. The reaction is carried out by treating 2,4,6-trifluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C7H3F3O2+HSO3Cl→C7H2ClF3O4S+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems also ensures consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,4,6-trifluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form 3-(sulfanyl)-2,4,6-trifluorobenzoic acid.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include 3-(alkylsulfonyl)-2,4,6-trifluorobenzoic acid derivatives.
Reduction Reactions: The major product is 3-(sulfanyl)-2,4,6-trifluorobenzoic acid.
Oxidation Reactions: The major products are sulfonic acid derivatives.
Scientific Research Applications
3-(Chlorosulfonyl)-2,4,6-trifluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is used in the production of specialty polymers and materials with unique properties.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,4,6-trifluorobenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis, known for its electrophilic properties.
6-Chlorosulfonylbenzoxazolin-2-one: Used in the synthesis of sulfonic acids and amides.
Chlorosulfuric acid: An intermediate in the production of sulfonic acids and other derivatives.
Uniqueness
3-(Chlorosulfonyl)-2,4,6-trifluorobenzoic acid is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications. Its high reactivity and versatility in forming new chemical bonds set it apart from other similar compounds.
Properties
Molecular Formula |
C7H2ClF3O4S |
---|---|
Molecular Weight |
274.60 g/mol |
IUPAC Name |
3-chlorosulfonyl-2,4,6-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2ClF3O4S/c8-16(14,15)6-3(10)1-2(9)4(5(6)11)7(12)13/h1H,(H,12,13) |
InChI Key |
FGZBPYGNSPANFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)S(=O)(=O)Cl)F)C(=O)O)F |
Origin of Product |
United States |
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